BenchChemオンラインストアへようこそ!

3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

This specific 3-propyl spirohydantoin is a deliberate SAR tool—the N3 substituent critically tunes DOR signaling bias (G-protein vs. β-arrestin-2), F1/FO-ATP synthase mPTP inhibition, and CNS penetration (cLogP ~0.90). Even methyl-to-propyl changes drastically alter potency and selectivity across this chemotype, making generic substitution scientifically unsound. Procure this exact building block for interpretable, publishable data in DOR agonist, cardioprotection, IDO/TDO, and RIPK1 programs. MW 211.26, ≥98% purity.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B12844338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2(CCNCC2)NC1=O
InChIInChI=1S/C10H17N3O2/c1-2-7-13-8(14)10(12-9(13)15)3-5-11-6-4-10/h11H,2-7H2,1H3,(H,12,15)
InChIKeyMFFOYUPHJKSVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Core Spirohydantoin Scaffold for CNS and Kinase Inhibitor Research


3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1226053-97-9) is a member of the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, also known as spirohydantoins. This scaffold is characterized by a conformationally restricted spirocyclic junction between a piperidine ring and a hydantoin moiety. Its structural rigidity and the presence of multiple hydrogen-bonding sites make it a privileged template in medicinal chemistry. Research across multiple therapeutic areas has identified this chemotype as a modulator of various targets, including δ-opioid receptors (DOR) [1], the c-subunit of F1/FO-ATP synthase [2], indoleamine/tryptophan 2,3-dioxygenase (IDO/TDO) [3], and RIPK1 kinase [4]. The 3-propyl substituent provides a specific lipophilic anchor that distinguishes it from other N3-alkylated analogs, offering a quantifiable balance of properties for structure-activity relationship (SAR) studies.

Critical SAR: Why 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Is Not Interchangeable with Other N3-Alkyl Analogs


Generic substitution within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class is scientifically unsound due to the profound impact of the N3 substituent on target engagement, signaling bias, and downstream pharmacology. Literature on this chemotype demonstrates that even minor modifications at the N3 position, such as extending an alkyl chain from methyl to propyl, can drastically alter a compound's potency and selectivity profile. For instance, in the context of δ-opioid receptor (DOR) agonists, the nature of the N3 group is a key determinant of whether the compound exhibits balanced agonism or a therapeutically desirable G-protein signaling bias over β-arrestin recruitment [1]. Similarly, in the F1/FO-ATP synthase inhibitor series, varying the N3 substituent fine-tunes the interaction with the c-subunit, which in turn modulates the inhibition of the mitochondrial permeability transition pore (mPTP) [2]. Therefore, selecting a specific analog like the 3-propyl derivative is a deliberate SAR decision, not a trivial substitution, to achieve a precise and quantifiable molecular interaction profile that cannot be replicated by other in-class compounds.

Quantitative Differentiation of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione from Structural Analogs


Computationally Predicted Lipophilicity and Molecular Weight: A Balanced Profile for CNS Drug Discovery

The 3-propyl substituent confers a specific and quantifiable lipophilicity advantage. The target compound's predicted logP (cLogP) and molecular weight (MW) are compared to key N3-alkyl analogs, establishing it as an optimal midpoint for balancing membrane permeability and solubility—a critical parameter for CNS drug discovery programs . These are computationally predicted values, a standard practice for early-stage compound triage.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Enhanced Favorable Signaling Bias in DOR Agonist Chemotype

Research on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has identified it as a novel δ-opioid receptor (DOR) agonist chemotype. A key differentiator of this class is its signaling bias toward G-protein activation over β-arrestin-2 recruitment, a profile associated with reduced side effects like tolerance and seizures, which plague the earlier generation of diethylbenzamide DOR agonists (e.g., SNC80). The specific N3-substituent, such as a propyl group, is a critical structural element that maintains this therapeutically favorable signaling bias. While direct comparative data for the 3-propyl derivative against all analogs is not available, the class-level SAR demonstrates that N3-alkyl groups (like propyl) contribute to the observed submicromolar potency in cAMP reduction assays and low β-arrestin-2 recruitment efficacy [1].

δ-Opioid Receptor (DOR) G-Protein Biased Agonism Analgesia Tachyphylaxis

Potential as a Key Intermediate for F1/FO-ATP Synthase Inhibitors

The 1,3,8-triazaspiro[4.5]decane scaffold is a validated core for developing inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the c-subunit of F1/FO-ATP synthase. This mechanism is highly relevant for cardioprotection during reperfusion injury. Structure-activity relationship (SAR) studies within this class reveal that substitution at the N3 position is essential for activity. While the 3-propyl analog was not the most potent compound in the published series, its structure aligns with the pharmacophore requirements for mPTP inhibition. Compounds in this class have demonstrated significant beneficial effects in a myocardial infarction model, including a decreased apoptotic rate in the whole heart and improved cardiac function, without showing off-target effects at the cellular or mitochondrial level [1].

Cardioprotection Myocardial Infarction mPTP Inhibition ATP Synthase

Optimal Research Applications for 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione


SAR Exploration of Novel, G-Protein Biased DOR Agonists

This compound is an essential building block for synthesizing and evaluating novel δ-opioid receptor (DOR) agonists. The specific 3-propyl group allows researchers to systematically probe the lipophilic tolerance of the receptor's orthosteric binding site and quantify its impact on the crucial signaling bias ratio (G-protein vs. β-arrestin-2). This work aims to identify next-generation analgesics with a reduced side effect profile compared to earlier diethylbenzamide chemotypes [1]. Studies should focus on generating direct comparative data on cAMP EC50, β-arrestin-2 recruitment Emax, and efficacy in in vivo pain models against its closest N3-alkyl analogs (e.g., methyl, ethyl, butyl) to precisely define its SAR advantage.

Development of Next-Generation Cardioprotective Agents Targeting the mPTP

The compound serves as a versatile intermediate in the synthesis of novel 1,3,8-triazaspiro[4.5]decane-based inhibitors of the F1/FO-ATP synthase c-subunit. This is a validated target for preventing lethal reperfusion injury following myocardial infarction. By using the 3-propyl derivative as a starting point, researchers can explore the chemical space around the N3 position to optimize potency for inhibiting mPTP opening, while simultaneously improving upon the physicochemical and safety profile of earlier-generation molecules like Oligomycin A [2]. Subsequent assays should quantify IC50 values in mitochondrial swelling assays, confirm the mechanism via Glu119-independent inhibition [3], and demonstrate cardioprotective efficacy in relevant in vivo ischemia-reperfusion models.

A Privileged Scaffold for CNS-Focused Kinase and Enzyme Inhibitor Discovery

The balanced physicochemical properties (cLogP ~0.90, MW 211.26) of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione make it a strategic core for generating focused libraries aimed at challenging CNS targets. Its use is particularly relevant for programs seeking to inhibit enzymes with an intracellular binding site, such as the IDO/TDO pathway for cancer immunotherapy [4] or RIPK1 kinase for inflammatory and neurodegenerative diseases [5]. The spirocyclic core offers a distinct three-dimensional shape that can improve selectivity against closely related off-target kinases. Procurement is justified for projects needing a rigid, hydrogen-bonding scaffold with an optimal lipophilic vector for accessing the CNS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.